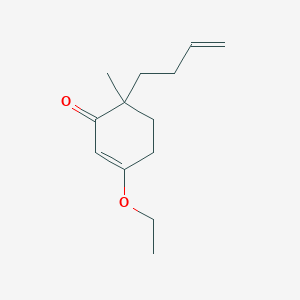

![molecular formula C8H15NO2 B070941 methyl 2-[(2R)-piperidin-2-yl]acetate CAS No. 171730-95-3](/img/structure/B70941.png)

methyl 2-[(2R)-piperidin-2-yl]acetate

説明

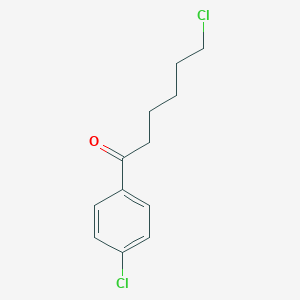

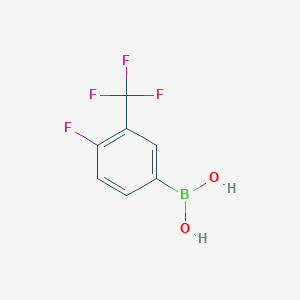

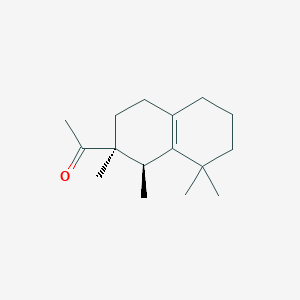

“Methyl 2-[(2R)-piperidin-2-yl]acetate” is a chemical compound with the molecular formula C8H15NO2 . It is also known as “methyl (2R)-2-piperidinylacetate hydrochloride” and has a molecular weight of 193.67 g/mol .

Synthesis Analysis

The synthesis of piperidone analogs, which include “methyl 2-[(2R)-piperidin-2-yl]acetate”, has been a subject of considerable research . Piperidones serve as precursors to the piperidine ring, which is a common structural element in many alkaloid natural products and drug candidates . Various methodologies have been developed for the synthesis of position isomeric piperidones and their derivatives .

Molecular Structure Analysis

The molecular structure of “methyl 2-[(2R)-piperidin-2-yl]acetate” includes a piperidine ring, which is a common structural element in many alkaloid natural products and drug candidates .

Physical And Chemical Properties Analysis

“Methyl 2-[(2R)-piperidin-2-yl]acetate” is a powder with a molecular weight of 193.67 g/mol .

科学的研究の応用

Synthesis and Pharmaceutical Applications

Developments in the Synthesis of (S)-clopidogrel : (S)-clopidogrel, known commercially as Plavix, is a crucial antiplatelet and antithrombotic drug. It involves the compound methyl 2-[(2R)-piperidin-2-yl]acetate in its synthesis process. The demand for (S)-clopidogrel has motivated the scientific community to explore efficient synthetic methods. This review focuses on summarizing these methodologies, highlighting their advantages and limitations, and discussing their significance for future pharmaceutical applications (Saeed et al., 2017).

Biological and Environmental Applications

Methanogenic Pathways and Carbon Isotopic Signatures : The study of methanogenic pathways, which involve compounds like methyl 2-[(2R)-piperidin-2-yl]acetate, contributes significantly to understanding methane production in various environments. By measuring stable carbon isotopic signatures, researchers can quantify the contribution of different pathways to total methane production, offering insights into microbial processes and environmental impact (Conrad, 2005).

Chemical and Analytical Techniques

Nucleophilic Aromatic Substitution : The reaction involving piperidine and nitro-group compounds, such as 1,2,4-trinitrobenzene, highlights a critical application of nucleophilic aromatic substitution reactions in synthetic chemistry. These reactions, which can include derivatives of methyl 2-[(2R)-piperidin-2-yl]acetate, provide a quantitative yield under specific conditions, offering a pathway to synthesize complex organic compounds efficiently (Pietra & Vitali, 1972).

Environmental Sustainability

Biodiesel Production via Interesterification : The use of methyl acetate in biodiesel production, as an alternative to traditional methanol-based processes, represents a sustainable approach to addressing environmental challenges. This method, potentially involving compounds like methyl 2-[(2R)-piperidin-2-yl]acetate, reduces waste glycerol production and enhances the sustainability of biodiesel processes. The product, biodiesel fuel (BDF), demonstrates promising properties for energy applications, emphasizing the importance of sustainable practices in industrial applications (Esan et al., 2021).

Safety And Hazards

The safety information for “methyl 2-[(2R)-piperidin-2-yl]acetate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

特性

IUPAC Name |

methyl 2-[(2R)-piperidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLRJTRKAHPHEE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459361 | |

| Record name | (R)-HOMOPIPECOLIC ACIDMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[(2R)-piperidin-2-yl]acetate | |

CAS RN |

171730-95-3 | |

| Record name | (R)-HOMOPIPECOLIC ACIDMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)